3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine
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Overview
Description
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a suitable diketone under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Oxazole Ring Formation: The oxazole ring is synthesized by cyclization of an appropriate α-haloketone with an amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine
In medicinal chemistry, 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and analgesic agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to enzyme active sites, while the piperazine ring enhances its solubility and bioavailability. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Similar structure with a pyridazinone core and a fluorophenyl group.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a piperazine ring and a fluorophenyl group, but with different functional groups.
Uniqueness
The uniqueness of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine lies in its combination of a pyridazinone core, a piperazine ring, and a fluorophenyl group. This combination provides a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-14-18(15(2)27-24-14)13-25-9-11-26(12-10-25)20-8-7-19(22-23-20)16-3-5-17(21)6-4-16/h3-8H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIYQICOCOHYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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